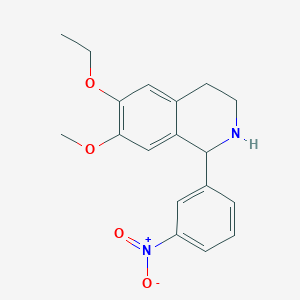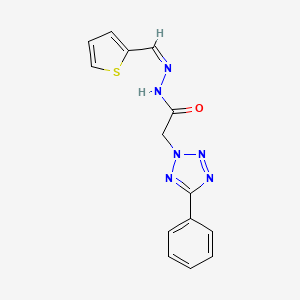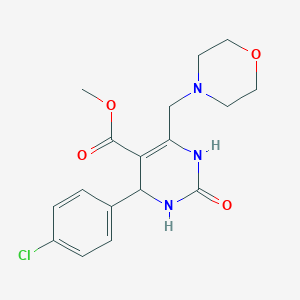![molecular formula C16H12ClN3O3 B5297406 2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamides and their derivatives have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives involves various chemical techniques . For instance, one method involves the hydrolysis of a compound, which then undergoes coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis
The molecular structure of “2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide” is likely to be complex due to the presence of multiple functional groups. These include a phenoxy group, an oxadiazole ring, and an acetamide group .Chemical Reactions Analysis
The chemical reactions involving “2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide” are likely to be influenced by the functional groups present in the molecule. For instance, the oxadiazole ring might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide” would depend on its molecular structure. The presence of multiple functional groups is likely to influence properties such as solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Phenoxy acetamide derivatives have been explored for their antimicrobial potential. Researchers have synthesized and tested various analogs to assess their efficacy against bacteria, fungi, and other pathogens. These compounds may serve as promising candidates for novel antimicrobial agents .
Anticancer Properties
The investigation of phenoxy acetamide derivatives extends to their potential as anticancer drugs. Scientists have studied their effects on cancer cell lines, evaluating their cytotoxicity and mechanisms of action. These compounds could play a role in combating drug-resistant cancer cells .
Anti-Inflammatory Effects
Phenoxy acetamide derivatives have shown anti-inflammatory activity in preclinical studies. Researchers have explored their impact on inflammatory pathways, suggesting their potential use in managing inflammatory conditions .
Antioxidant Screening
Certain phenoxy acetamide derivatives exhibit strong antioxidant properties. Compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide have demonstrated significant antioxidant activity .
Molecular Modeling and Drug Design
Computational chemistry techniques have been employed to model the interactions of phenoxy acetamide derivatives with biological targets. These studies aid in designing new derivatives with improved pharmacological properties .
Industrial Applications
Beyond their biological effects, phenoxy acetamide derivatives may find applications in industrial processes. Researchers explore their use as intermediates in organic synthesis or as building blocks for more complex molecules .
Zukünftige Richtungen
The future research directions for “2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide” could involve further exploration of its potential therapeutic applications. This could include in-depth studies of its biological effects, optimization of its synthesis, and development of new derivatives .
Wirkmechanismus
Target of Action
Similar compounds have been found to target bacterial cell division proteins such as ftsz , and human cancer cell lines . These targets play crucial roles in bacterial cell division and cancer progression, respectively.
Mode of Action
For instance, in the case of bacterial cell division proteins, the compound may inhibit their activity, thereby preventing bacterial cell division .
Biochemical Pathways
Similar compounds have been found to affect pathways related to bacterial cell division and cancer progression .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity and inhibit the growth of cancer cells .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Eigenschaften
IUPAC Name |
2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-12-7-3-1-5-10(12)15-19-16(23-20-15)11-6-2-4-8-13(11)22-9-14(18)21/h1-8H,9H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPOBXCKHUEZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5297325.png)
![(4R)-4-(4-{[{[(4-fluorophenyl)amino]carbonyl}(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297328.png)
![methyl 4-(5-{[(3'S*,4'S*)-4'-hydroxy-1,3'-bipyrrolidin-1'-yl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5297336.png)
![N-(3,5-difluorophenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297337.png)

![8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5297349.png)

![tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5297364.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297389.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)

![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![N-methyl-N-(3-pyridinylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297419.png)